Product packaging for Plerixafor Hexa(trifluoroacetate)(Cat. No.:CAS No. 4069393-93-3)

Plerixafor Hexa(trifluoroacetate)

Cat. No.: B118100
CAS No.: 4069393-93-3
M. Wt: 1078.8 g/mol
InChI Key: ZLIVMLGSJBPBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Plerixafor (B1678892) as a Selective Chemokine Receptor Antagonist

Plerixafor is classified as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). drugbank.comnih.govcancer-research-network.com This receptor, along with its natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow. drugbank.compatsnap.com The interaction between CXCR4 on the surface of HSCs and SDF-1α produced by bone marrow stromal cells effectively anchors these stem cells within the bone marrow niche. patsnap.com

Plerixafor functions by binding to the CXCR4 receptor, thereby blocking the binding of SDF-1α. nih.govpatsnap.com This disruption of the CXCR4/SDF-1α axis leads to the mobilization of HSCs from the bone marrow into the peripheral bloodstream. cancer-research-network.compatsnap.com This mechanism is highly specific, as plerixafor has been shown to be a selective inhibitor of CXCR4 when tested against a wide array of other chemokine receptors. nih.gov The molecule itself is a bicyclam derivative, and its unique structure allows for strong interactions with the CXCR4 receptor. drugbank.comnih.gov

The Significance of Plerixafor Salt Forms, Including Hexa(trifluoroacetate), in Chemical Biology and Drug Discovery

In the realm of pharmaceutical development, the salt form of a drug candidate is of paramount importance as it can significantly influence key physicochemical properties such as solubility, stability, and bioavailability. nih.govdrughunter.com The selection of an appropriate salt form is a critical step in the drug discovery and development pipeline. nih.gov Salt formation is a common strategy employed to enhance the aqueous solubility and dissolution rate of poorly soluble drug compounds. nih.govresearchgate.net

Plerixafor Hexa(trifluoroacetate) is a specific salt form of plerixafor where the plerixafor molecule is complexed with six trifluoroacetate (B77799) counterions. This particular salt form is often utilized in research and preclinical studies. The trifluoroacetate salt can offer advantages in terms of handling, stability, and solubility for laboratory use. For instance, Plerixafor Hexa(trifluoroacetate) has a noted solubility of greater than 50 mg/mL in water. The molecular weight of Plerixafor Hexa(trifluoroacetate) is 1,078.8 g/mol , and its chemical formula is C40H48F18N8O6. cymitquimica.com The use of specific salt forms like hexa(trifluoroacetate) allows for consistent and reproducible results in experimental settings, which is crucial for advancing our understanding of the biological activity of plerixafor.

Historical Trajectories and Evolving Research Paradigms of Plerixafor

The journey of plerixafor from its initial synthesis to its current clinical applications is a compelling example of serendipity and evolving research focus in drug discovery. The molecule was first synthesized in 1987. wikipedia.org Its potential as a therapeutic agent was unintentionally discovered when it was found to block CXCR4, a co-receptor for certain strains of HIV. wikipedia.orgnih.gov This led to its initial development as an anti-HIV agent. nih.govnih.gov

However, during clinical studies for its anti-HIV potential, researchers observed a significant increase in white blood cell counts in participants, which were identified as hematopoietic stem cells. nih.gov This pivotal observation led to a paradigm shift in the research and development of plerixafor, redirecting its focus towards its ability to mobilize HSCs. nih.gov

This led to its eventual approval by the U.S. Food and Drug Administration (FDA) on December 15, 2008, under the brand name Mozobil. wikipedia.orgdrugs.com It is indicated for use in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize HSCs to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. drugbank.comdrugs.com

The research on plerixafor continues to evolve. It is currently being investigated for its potential in other areas, including the mobilization of HSCs for allogeneic stem cell transplantation and as a chemosensitizing agent in the treatment of acute leukemias. nih.gov Furthermore, its anti-cancer properties, particularly in reducing metastasis, have been observed in animal studies. wikipedia.org Researchers are also exploring its use in combination with other agents to enhance stem cell mobilization. youtube.comyoutube.com

Interactive Data Tables

Table 1: Chemical Properties of Plerixafor and Plerixafor Hexa(trifluoroacetate)

Compound Chemical Formula Molecular Weight ( g/mol )
Plerixafor C28H54N8 502.78

Table 2: Key Research Findings on Plerixafor's Mechanism and Application

Research Area Key Finding Reference
Mechanism of Action Plerixafor is a selective antagonist of the CXCR4 receptor, blocking the binding of its ligand SDF-1α. drugbank.comnih.govcancer-research-network.com
HSC Mobilization By disrupting the CXCR4/SDF-1α axis, plerixafor mobilizes hematopoietic stem cells from the bone marrow into the peripheral blood. cancer-research-network.compatsnap.com
Clinical Application Approved for use with G-CSF to mobilize HSCs for autologous transplantation in non-Hodgkin's lymphoma and multiple myeloma patients. drugbank.comdrugs.com

| Evolving Research | Investigated for use in allogeneic transplantation, as a chemosensitizing agent in leukemia, and for its anti-metastatic potential. | wikipedia.orgnih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
Plerixafor
Plerixafor Hexa(trifluoroacetate)
Stromal cell-derived factor-1α (SDF-1α) / CXCL12
Granulocyte-colony stimulating factor (G-CSF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48F18N8O6 B118100 Plerixafor Hexa(trifluoroacetate) CAS No. 4069393-93-3

Properties

IUPAC Name

1-[4,8-bis(2,2,2-trifluoroacetyl)-11-[[4-[[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48F18N8O6/c41-35(42,43)29(67)61-13-3-15-65(33(71)39(53,54)55)23-21-63(31(69)37(47,48)49)11-1-9-59(17-19-61)25-27-5-7-28(8-6-27)26-60-10-2-12-64(32(70)38(50,51)52)22-24-66(34(72)40(56,57)58)16-4-14-62(20-18-60)30(68)36(44,45)46/h5-8H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIVMLGSJBPBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F)CC2=CC=C(C=C2)CN3CCCN(CCN(CCCN(CC3)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48F18N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461834
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1078.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4069393-93-3
Record name AGN-PC-006HWZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoinformatic Analysis of Plerixafor Hexa Trifluoroacetate

Strategies for the Chemical Synthesis of Plerixafor (B1678892) Parent Compound

The synthesis of the plerixafor parent compound, 1,1'-[1,4-phenylenebis(methylene)]-bis-1,4,8,11-tetraazacyclotetradecane, involves the strategic construction of its macrocyclic framework.

Macrocyclic Precursors and Reaction Pathways

The fundamental building block of plerixafor is the cyclam (1,4,8,11-tetraazacyclotetradecane) ring. wikipedia.org A common synthetic approach begins with the protection of three of the four nitrogen atoms of the cyclam macrocycle. wikipedia.org Tosyl groups are frequently employed for this purpose. wikipedia.org The synthesis often involves the reaction of a suitably protected cyclam precursor with a bifunctional electrophile. rsc.org For instance, a tri-protected cyclam can be reacted with 1,4-bis(bromomethyl)benzene. wikipedia.org

Another strategy involves starting with acyclic precursors. For example, a synthesis route can begin with N,N'-bis(3-aminopropyl)ethylenediamine. researchgate.net This approach can involve selective trifluoroacetylation of the acyclic polyamine as a key step. researchgate.net The construction of the macrocyclic rings can also be achieved through the reaction of diamine or triamine precursors with a bifunctional electrophile. rsc.org

The choice of synthetic route can be influenced by factors such as the desired scale of production and the ease of purification. Some methods are designed to be operationally simple and suitable for multigram scale synthesis, avoiding the use of protecting groups by utilizing intermediates like trioxocyclam. researchgate.net

Role of Alkylation Reactions in Backbone Construction

Alkylation reactions are central to the construction of the plerixafor backbone, specifically in linking the two cyclam rings. The key step is the N-alkylation of the cyclam macrocycles. researchgate.net In a widely used method, a tri-protected cyclam, with one remaining free secondary amine, is reacted with a linking agent such as 1,4-bis(bromomethyl)benzene. wikipedia.orgresearchgate.net This reaction, typically an SN2 displacement, forms the p-phenylenebis(methylene) bridge connecting the two macrocyclic units. rsc.org

The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). wikipedia.org Following the linking of the two macrocycles, the protecting groups on the nitrogen atoms are removed. For instance, tosyl groups can be cleaved using hydrobromic acid, yielding the final plerixafor molecule, often as a salt like the octahydrobromide. wikipedia.org The regioselectivity of the alkylation is crucial and can be controlled by the use of appropriate protecting groups. researchgate.net

Approaches for the Formation and Purification of Plerixafor Hexa(trifluoroacetate)

The formation of the hexa(trifluoroacetate) salt of plerixafor involves specific reagents and purification techniques to ensure a high-purity final product.

Utilization of Trifluoroacetate-Containing Reagents in Synthesis

Trifluoroacetic acid (TFA) is a key reagent in the formation of Plerixafor Hexa(trifluoroacetate). It serves as the source of the trifluoroacetate (B77799) counter-ions that form the salt with the basic nitrogen atoms of the plerixafor molecule. While the direct synthesis of the hexa(trifluoroacetate) salt from the free base is a primary application, trifluoroacetate-containing reagents can also be used earlier in the synthetic pathway. For example, ethyl trifluoroacetate can be employed for the selective tri-protection of cyclam, a key intermediate in one of the synthetic routes to plerixafor. researchgate.net This method offers a high-yielding and selective protection strategy. researchgate.net

Salt Formation and Crystallization Techniques for Plerixafor Hexa(trifluoroacetate)

The formation of Plerixafor Hexa(trifluoroacetate) is achieved by treating the plerixafor free base with an excess of trifluoroacetic acid. The eight basic nitrogen atoms of the plerixafor molecule are protonated by the strong acid, leading to the formation of the corresponding salt. wikipedia.org

Purification of the resulting salt is critical to obtain a product of high purity. Crystallization is a common method employed for this purpose. The crude product obtained after the deprotection and salt formation steps can be refined through crystallization from a suitable solvent system. google.com For instance, a mixed solvent system, such as a combination of an alcohol (e.g., methanol), an aprotic solvent (e.g., ethyl acetate), and a halogenated solvent (e.g., dichloromethane), can be used for refining the product through fractional crystallization. google.com The choice of solvent and crystallization conditions are crucial for obtaining the desired polymorph and purity of the final Plerixafor Hexa(trifluoroacetate) product.

Chemoinformatic Characterization and Structural Elucidation of Plerixafor Hexa(trifluoroacetate)

Plerixafor is a macrocyclic compound classified as a bicyclam derivative. wikipedia.org The core structure consists of two 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam) rings linked by a 1,4-xylyl spacer at the amine nitrogen atoms. wikipedia.orgnih.gov All eight nitrogen atoms in the molecule are basic and can readily accept protons. wikipedia.org This basicity is fundamental to its ability to form salts, such as the hexa(trifluoroacetate) salt.

The three-dimensional structure of plerixafor is crucial for its biological activity. The two macrocyclic rings can form chelate complexes with divalent metal ions, with the zinc complex being the biologically active form. wikipedia.org The structural features of bis-tetraazamacrocycles, including the ring size and the nature of the linker, have been found to be important for their activity. researchgate.net

Structural elucidation of plerixafor and its derivatives is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry. researchgate.net X-ray crystallography has also been used to determine the solid-state structure of related compounds, providing definitive information about their conformation and intermolecular interactions. researchgate.net

Table 1: Compound Names Mentioned in the Article

Compound Name
Plerixafor
Plerixafor Hexa(trifluoroacetate)
Cyclam (1,4,8,11-tetraazacyclotetradecane)
1,4-bis(bromomethyl)benzene
N,N'-bis(3-aminopropyl)ethylenediamine
Trioxocyclam
Plerixafor octahydrobromide
Trifluoroacetic acid (TFA)
Ethyl trifluoroacetate
Potassium carbonate
Hydrobromic acid
Methanol (B129727)
Ethyl acetate
Dichloromethane
Tosyl chloride

Table 2: Chemoinformatic Properties of Plerixafor

PropertyValue
Molecular Formula C₂₈H₅₄N₈
Molecular Weight 502.79 g/mol
IUPAC Name 1,1'-[1,4-phenylenebis(methylene)]-bis(1,4,8,11-tetraazacyclotetradecane)
InChI InChI=1S/C28H54N8/c1-5-29-13-15-31(17-19-33-21-23-35(25-27-33)22-24-34(20-18-31)16-14-29)7-3-2-6-30-12-11-32(10-9-30)8-4(1)26-36
Canonical SMILES C1CNCCN(CCN(CCN1)CC2=CC=C(C=C2)CN3CCNCCN(CCNCC3)C)C
CAS Number 110078-46-1
PubChem CID 65015
DrugBank Accession DB06221

Advanced Spectroscopic and Chromatographic Approaches for Confirmation of Identity

The confirmation of the chemical identity and purity of Plerixafor Hexa(trifluoroacetate) relies on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for quality control in the pharmaceutical manufacturing process.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for the structural elucidation of Plerixafor. While detailed spectral assignments for the hexa(trifluoroacetate) salt are not widely published, the application of various NMR experiments would be standard practice for confirmation of its complex macrocyclic structure.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. nih.gov The spectra would confirm the presence of the aromatic protons of the xylyl linker, and the numerous, often complex, signals from the methylene (B1212753) protons of the two cyclam rings. nih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the cyclam rings and the xylyl bridge. Heteronuclear correlation spectroscopy, like HSQC (Heteronuclear Single Quantum Coherence), would correlate proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C spectrum. nih.gov These advanced methods are critical for differentiating the various non-equivalent CH₂ groups within the macrocycles.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for assessing the purity of Plerixafor and quantifying any process-related impurities or degradation products. researchgate.netnih.gov Several robust, stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed. researchgate.netresearchgate.net

A common approach involves using a C18 column with a gradient elution program. researchgate.net One validated method utilizes a mobile phase consisting of an acidic buffer (e.g., 1-heptanesulfonic acid sodium salt at pH 2.0) and acetonitrile. researchgate.net The use of an ion-pair reagent is often crucial for achieving good peak shape and separation of the highly polar Plerixafor molecule from its impurities. researchgate.netnih.gov Detection is typically performed using a UV detector at a wavelength of around 210-215 nm. researchgate.netnih.gov These methods are validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, ensuring their suitability for routine quality control. researchgate.netresearchgate.net

MethodColumnMobile PhaseFlow RateDetectionReference
RP-HPLCPhenomenex Luna L11Gradient: A) Acetonitrile/Buffer (20:80), B) Acetonitrile/Buffer (80:20). Buffer: pH 2.0 1-heptanesulfonic acid sodium salt.Not Specified210 nm researchgate.net
RP-HPLCXterra RP18 (4.6 x 250mm, 5µm)Isocratic: Methanol/Water (50:50 v/v)0.8 mL/min215 nm nih.gov
RP-HPLCC18 ColumnIsocratic: Acetonitrile/Buffer (42:58). Buffer: Tetra-butyl ammonium (B1175870) hydrogen sulfate (B86663) (pH 3.37).Not SpecifiedNot Specified google.com
UPLCNot SpecifiedUse of non-alkyl branched non-quaternary ion pair reagent to improve peak shape.Not SpecifiedNot Specified nih.gov

Stereochemical Considerations in Plerixafor Hexa(trifluoroacetate) Synthesis

The stereochemistry of Plerixafor is an important consideration rooted in its constituent 1,4,8,11-tetraazacyclotetradecane (cyclam) macrocycles. The cyclam ring contains four chiral carbon centers, leading to the possibility of several stereoisomers. The relative orientation of the N-H groups (either on the same side or opposite sides of the ring's average plane) and the conformation of the 14-membered ring define these isomers.

However, the final Plerixafor molecule itself is achiral. This is because the two cyclam rings are linked by a 1,4-phenylenebis(methylene) bridge, creating a molecule with a center of inversion symmetry. Therefore, the synthesis does not require asymmetric control to produce a single enantiomer.

The critical stereochemical aspect of the synthesis is to use or produce the thermodynamically most stable isomer of the cyclam starting material. The conformation of the cyclam rings directly influences the molecule's ability to chelate metal ions and bind to the CXCR4 receptor. researchgate.net Syntheses typically start with commercially available cyclam, and the subsequent alkylation reaction to form the bridged Plerixafor structure proceeds to yield the most stable product conformation. nih.gov

Optimization of Synthetic Routes for Plerixafor and its Trifluoroacetate Salt

The synthesis of Plerixafor is a multi-step process that requires careful control to achieve high purity and yield. A common synthetic approach involves the protection of the amine groups on the cyclam ring, followed by a bridging reaction and subsequent deprotection.

One documented route involves the following key steps:

Protection: The cyclam starting material is reacted with an excess of a protecting group agent. A highly effective method is the use of ethyl trifluoroacetate to form a tri-protected trifluoroacetyl-cyclam derivative. This step is crucial to ensure that the subsequent alkylation occurs only at the desired nitrogen atom, preventing polymerization or the formation of other side products.

Bridging Reaction: Two equivalents of the mono-unprotected, tri-protected cyclam are reacted with one equivalent of α,α'-dibromo-p-xylene in the presence of a base like potassium carbonate in a solvent such as acetonitrile. This reaction forms the dimeric, protected Plerixafor precursor.

Deprotection: The protecting groups (e.g., trifluoroacetyl groups) are removed from the nitrogen atoms. This can be achieved by hydrolysis using a base like potassium carbonate in methanol or by using strong acidic conditions (e.g., hydrobromic acid in acetic acid).

Purification and Salt Formation: The resulting Plerixafor free base is purified, often through recrystallization. To generate the final active pharmaceutical ingredient, the purified base is treated with trifluoroacetic acid to form the stable Plerixafor Hexa(trifluoroacetate) salt.

Yield Enhancement Strategies

Protection Strategy: The choice of protecting group is critical. Trifluoroacetyl groups are advantageous as they can be introduced in high yield and subsequently removed under relatively mild conditions. An alternative is the use of tosyl groups, although their removal often requires harsher conditions.

Purification of Intermediates: The purity of the bridged intermediate before the deprotection step significantly impacts the final product's purity and yield. Recrystallization using mixed solvent systems is an effective strategy. For instance, an ethanol (B145695)/water mixture has been used to purify the protected dimer.

Final Product Recrystallization: The final purification of Plerixafor free base or its salt form is essential for removing any remaining impurities. A tetrahydrofuran/ether solvent system has been shown to yield Plerixafor with very high purity (99.93%). nih.gov Similarly, recrystallization from 95% ethanol is also employed. Careful control of crystallization temperature, from an initial 40–45 °C with gradual cooling to 0–5 °C, can maximize the recovery of the pure compound. nih.gov

Green Chemistry Principles in Plerixafor Synthesis

While established synthetic routes for Plerixafor are effective, they present opportunities for improvement based on the principles of green chemistry. The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent Selection: Published syntheses often use solvents such as dichloromethane, acetonitrile, and toluene. Green chemistry principles encourage the replacement of such solvents with safer alternatives. For example, exploring the use of greener solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether in the protection and bridging steps could reduce the environmental footprint.

Catalysis: The current syntheses rely on stoichiometric amounts of bases like potassium carbonate or triethylamine. The development of catalytic approaches for the N-alkylation and bridging reactions could lead to more efficient and waste-reducing processes.

Energy Efficiency: The synthesis involves reactions at reflux temperatures for extended periods (e.g., 24-48 hours). Investigating alternative energy sources, such as microwave-assisted synthesis, could potentially shorten reaction times and reduce energy consumption.

By focusing on these areas, the synthesis of Plerixafor can be made more sustainable, aligning with the broader goals of the pharmaceutical industry to adopt greener manufacturing practices.

Molecular Pharmacology and Receptor Antagonism of Plerixafor

Elucidation of the C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonism

Plerixafor's role as a CXCR4 antagonist has been extensively studied. It functions by directly binding to the CXCR4 receptor, thereby preventing the binding of SDF-1α and inhibiting the subsequent downstream signaling pathways. nih.govsnmjournals.org This antagonism is specific to CXCR4, with minimal to no activity at other chemokine receptors. nih.gov The interaction is characterized as a tight-binding and slowly reversible inhibition. nih.gov

The binding of plerixafor (B1678892) to CXCR4 occurs within the transmembrane domain of the receptor. nih.gov As a bicyclam derivative, plerixafor carries a significant positive charge at physiological pH, which facilitates strong electrostatic interactions with negatively charged amino acid residues in the CXCR4 binding pocket. nih.gov

Key residues involved in this interaction have been identified through site-directed mutagenesis and computational modeling. These include three acidic residues:

Asp171 in transmembrane domain IV (TMIV) drugbank.com

Asp262 in transmembrane domain VI (TMVI) drugbank.comresearchgate.net

Glu288 in transmembrane domain VII (TMVII) drugbank.comresearchgate.net

Additional studies suggest potential alternative binding modes involving interactions with aromatic amino acid residues such as Tyr45, Trp94, and Tyr116. nih.gov This unique binding mode distinguishes plerixafor from other CXCR4 inhibitors. nih.gov

Key Amino Acid Residues in the CXCR4 Ligand-Binding Pocket for Plerixafor

ResidueTransmembrane DomainReference
Asp171TMIV drugbank.com
Asp262TMVI drugbank.comresearchgate.net
Glu288TMVII drugbank.comresearchgate.net
Tyr45- nih.gov
Trp94- nih.gov
Tyr116- nih.gov

The interaction between SDF-1α, produced by bone marrow stromal cells, and CXCR4, expressed on the surface of HSCs, is crucial for the retention and homing of these cells within the bone marrow niche. patsnap.com By acting as a competitive antagonist, plerixafor effectively blocks this interaction. patsnap.comtandfonline.com This disruption of the SDF-1α/CXCR4 signaling axis abrogates the retention signals, leading to the mobilization of HSCs from the bone marrow into the peripheral circulation. patsnap.comnih.gov In vitro studies have demonstrated that plerixafor inhibits SDF-1α-mediated chemotaxis in a dose-dependent manner. tandfonline.comnih.gov

Investigation of Allosteric Agonism of C-X-C Chemokine Receptor Type 7 (CXCR7)

While plerixafor is a selective antagonist of CXCR4, some evidence suggests it may have a different effect on the alternative SDF-1α receptor, CXCR7. nih.gov Studies have indicated that at high, pharmacologically irrelevant concentrations, plerixafor can act as an allosteric agonist of CXCR7. nih.govnih.gov This agonistic activity is characterized by the recruitment of β-arrestin. nih.gov However, it is important to note that plerixafor's primary and clinically relevant mechanism of action is its antagonism of CXCR4. nih.gov

Mechanisms of Cell Mobilization: From Bone Marrow to Peripheral Circulation

The mobilization of cells, particularly HSCs, by plerixafor is a direct consequence of its antagonism of the CXCR4/SDF-1α axis. patsnap.comnih.gov By blocking the "anchor" that holds HSCs within the bone marrow, plerixafor facilitates their release into the bloodstream. nih.gov

The primary pathway for plerixafor-induced HSC mobilization involves the disruption of the adhesive interactions between HSCs and the bone marrow microenvironment. patsnap.commdpi.com Under normal physiological conditions, the SDF-1α gradient within the bone marrow retains CXCR4-expressing HSCs. patsnap.comnih.gov Plerixafor's blockade of CXCR4 effectively negates this retention signal, causing the HSCs to egress from the marrow and enter the peripheral circulation. nih.govnih.gov This process is rapid, with circulating CD34+ cell counts peaking within hours of administration. patsnap.comnih.gov

Some research also suggests that plerixafor may not directly cause the exit of neutrophils from the bone marrow but rather prevents their return to the marrow and promotes their release from the marginated pool in the lungs. nih.gov

Plerixafor is often used in combination with Granulocyte-Colony Stimulating Factor (G-CSF) to enhance HSC mobilization. researchgate.netpatsnap.com The two agents work through distinct but complementary mechanisms, resulting in a synergistic effect. patsnap.comnih.gov

G-CSF, a potent mobilizing agent, primarily works by stimulating the proliferation and differentiation of neutrophil precursors. patsnap.com These neutrophils then release proteolytic enzymes that degrade components of the bone marrow niche, such as VCAM-1 and SDF-1α, further facilitating the release of HSCs. patsnap.com

When plerixafor is added to a G-CSF regimen, it builds upon the effects of G-CSF. nih.govpatsnap.com G-CSF's action of downregulating SDF-1α in the bone marrow is complemented by plerixafor's direct and rapid blockade of the remaining SDF-1α/CXCR4 interactions. patsnap.comnih.gov This dual approach leads to a more robust and efficient mobilization of HSCs compared to either agent alone. patsnap.comashpublications.orgtandfonline.com Clinical studies have consistently shown that the combination of plerixafor and G-CSF results in a significantly higher yield of CD34+ cells in fewer apheresis sessions. nih.govashpublications.orgtandfonline.com

Mechanistic Synergy of Plerixafor and G-CSF

AgentPrimary Mechanism of ActionEffect on Bone Marrow NicheReference
G-CSFStimulates proliferation and differentiation of neutrophil precursors.Neutrophils release proteolytic enzymes, degrading SDF-1α and other adhesion molecules. patsnap.com
PlerixaforReversibly blocks the binding of SDF-1α to CXCR4 on HSCs.Directly disrupts the primary retention signal for HSCs. patsnap.comnih.gov
Plerixafor + G-CSFCombined and complementary actions.G-CSF weakens the niche, and plerixafor rapidly detaches the HSCs, leading to enhanced mobilization. nih.govpatsnap.comashpublications.orgtandfonline.com

Interaction with Other Chemokine Receptors and Biological Pathways

Plerixafor is distinguished by its high specificity and selectivity as an inhibitor of the CXCR4 receptor. nih.gov Extensive profiling against a broad panel of other chemokine receptors has demonstrated that its inhibitory action is precisely targeted. In functional assays, plerixafor showed no significant antagonist activity against a wide array of chemokine receptors, including CXCR1, CXCR2, CXCR3, CCR1, CCR2b, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, and CCR9. nih.gov

The interaction with CXCR7 (also known as ACKR3), another receptor for the ligand CXCL12, has also been investigated. While CXCL12 binds to both CXCR4 and CXCR7, plerixafor's selectivity for CXCR4 is clear. nih.gov Evidence suggests that only at high, pharmacologically irrelevant concentrations (greater than 10 μmol/l) might plerixafor act as an allosteric agonist of CXCR7, which confirms its functional selectivity for CXCR4 under therapeutic conditions. nih.gov This high degree of selectivity minimizes off-target effects and underscores its precise mechanism of action, which is centered on the disruption of the CXCR4/CXCL12 axis. nih.gov

Table 1: Plerixafor Selectivity Profile Against Various Chemokine Receptors

ReceptorPlerixafor ActivityReference
CXCR4Potent and selective inhibitor nih.gov
CXCR1No significant inhibition nih.gov
CXCR2No significant inhibition nih.gov
CXCR3No significant inhibition nih.gov
CXCR7 (ACKR3)Potential weak allosteric agonist at high concentrations nih.gov
CCR1No significant inhibition nih.gov
CCR2bNo significant inhibition nih.gov
CCR3No significant inhibition nih.gov
CCR4No significant inhibition nih.gov
CCR5No significant inhibition nih.gov
CCR6No significant inhibition nih.gov
CCR7No significant inhibition nih.gov
CCR8No significant inhibition nih.gov
CCR9No significant inhibition nih.gov

The role of the CXCR4/CXCL12 axis is critical in T-cell development and trafficking, and its modulation by plerixafor has significant immunological implications. Unlike mobilization with Granulocyte-Colony Stimulating Factor (G-CSF), which is known to alter T-cell phenotype and cytokine polarization, plerixafor appears to mobilize T-cells without these significant changes. nih.govnih.gov Studies comparing plerixafor-mobilized T-cells to non-mobilized T-cells found they had a similar phenotype, mixed lymphocyte reactivity (MLR), and FoxP3 gene expression levels in CD4+ T-cells. nih.govnih.gov Furthermore, plerixafor did not induce changes in the expression of 84 genes associated with T-helper (Th)1, Th2, and Th3 pathways. nih.govnih.gov In contrast, G-CSF mobilization was shown to decrease CD62L expression on both CD4 and CD8+ T-cells and alter the expression of 16 cytokine-associated genes. nih.govnih.gov

However, the context of the immune environment can influence the effect of plerixafor. In a murine model of cockroach allergen-induced asthma, administration of plerixafor was associated with a shift in the immune response from a Th2 to a Th1 profile. researchgate.net This effect was characterized by a significant reduction in Th2 cytokines (IL-4, IL-5) and an increase in Th1 cytokines (IL-12, IFN-γ), a finding attributed to the preferential expression of CXCR4 on Th2 cells compared to Th1 cells. researchgate.net These findings suggest that while plerixafor itself may not directly polarize T-cells, by blocking a key trafficking pathway, it can modulate the balance of T-cell subsets in specific pathological contexts. nih.govnih.govresearchgate.net

Molecular Dynamics and Structural Biology of Plerixafor-Receptor Complexes

Initial homology models, based on the crystal structure of rhodopsin, and subsequent site-directed mutagenesis studies identified a critical triad (B1167595) of acidic residues responsible for anchoring plerixafor: Aspartate 171 (Asp171) on TM-IV, Aspartate 262 (Asp262) on TM-VI, and Glutamate 288 (Glu288) on TM-VII. nih.govresearchgate.net

More recent and sophisticated computational studies using Gaussian accelerated molecular dynamics have refined this model. nih.gov These simulations revealed a detailed binding pathway where plerixafor first interacts with an intermediate allosteric site at the extracellular mouth of the receptor, involving residues from the second extracellular loop (ECL2) and helices TM5 and TM6. nih.gov From this intermediate state, the molecule then moves into its final orthosteric binding site within the TM bundle. nih.gov These dynamic simulations highlighted the importance of ionic interactions with key residues such as Aspartate 187 (D187) in ECL2, Aspartate 193 (D193) in TM5, and Aspartate 262 (D262) in TM6. nih.gov

The most definitive insights come from cryo-electron microscopy (cryo-EM) structures of the plerixafor (AMD3100)-bound CXCR4/G-protein complex, resolved in 2024. rcsb.org These high-resolution structures confirm that the binding of plerixafor is stabilized by strong electrostatic interactions with the acidic residues located deep within the seven-transmembrane-helix bundle, validating the data from earlier mutagenesis and modeling studies. nih.govrcsb.org

Table 2: Key Amino Acid Residues in CXCR4 Involved in Plerixafor Binding

ResidueLocationRole in BindingReference
Asp171Transmembrane Helix IV (TM-IV)Forms part of the primary binding triad. nih.govresearchgate.net
Asp187Extracellular Loop 2 (ECL2)Forms ionic interactions in an intermediate binding state. nih.gov
Asp193Transmembrane Helix V (TM-V)Forms salt bridges in an intermediate binding state. nih.gov
Asp262Transmembrane Helix VI (TM-VI)Forms part of the primary binding triad; key interaction site. nih.govresearchgate.netnih.gov
Glu288Transmembrane Helix VII (TM-VII)Forms part of the primary binding triad. nih.govresearchgate.net

Preclinical Biological Investigations and Therapeutic Exploration of Plerixafor

In Vitro Cellular and Molecular Studies

Plerixafor's ability to modulate cell migration and adhesion by antagonizing CXCR4 has been demonstrated across various cell types, primarily focusing on cancer and hematopoietic cells. The compound effectively inhibits chemotaxis, the directed migration of cells toward a chemical signal like SDF-1α.

In studies using the BCR-ABL-positive leukemia cell line BV-173, Plerixafor (B1678892) was shown to significantly inhibit SDF-1α-mediated chemotaxis and migration towards a stromal cell layer in a dose-dependent manner. nih.gov Furthermore, it was observed to increase the detachment rate of these cells from VCAM-1, an adhesion molecule, when subjected to shear stress, indicating a direct impact on cell adhesion. nih.gov Similarly, in colon cancer cell lines (HT-29 and SW480) that overexpress CXCR4, Plerixafor was found to reduce cellular invasion. nih.gov

Interestingly, the effects of Plerixafor are not universally inhibitory. In a study involving five different Ewing sarcoma cell lines, Plerixafor unexpectedly promoted cell viability, proliferation, and chemotactic migration toward the compound itself. nih.gov This suggests that the cellular context and tumor type can significantly influence the biological response to CXCR4 antagonism.

Cell LineBiological EffectEffective ConcentrationFinding
BV-173 (Leukemia) Inhibition of Chemotaxis & Migration1-100 µMPlerixafor significantly inhibited SDF-1α-mediated migration toward a stromal cell layer. nih.gov
BV-173 (Leukemia) Decreased Cell Adhesion10-100 µMPlerixafor increased the detachment rate of cells adhering to VCAM-1 under shear stress. nih.gov
SW480 (Colon Cancer) Reduction of Cellular InvasionNot SpecifiedExposure to Plerixafor reduced the invasive capacity of CXCR4-overexpressing colon cancer cells. nih.gov
Ewing Sarcoma Lines Increased Proliferation & MigrationNot SpecifiedPlerixafor unexpectedly led to an increase in cell viability and chemotactic migration towards the compound. nih.gov

Plerixafor exerts its effects by modulating intracellular signaling cascades that are normally initiated by CXCL12 binding to CXCR4. The binding of CXCL12 to its G-protein coupled receptor, CXCR4, activates several downstream pathways, including the PI3K/AKT/mTOR, MAPK, and PLC pathways, which collectively regulate cell survival, proliferation, and migration. researchgate.netfrontiersin.org

In vitro studies have confirmed that Plerixafor disrupts these pathways. In CXCR4-overexpressing colon cancer cells, Plerixafor pretreatment was shown to impair the activation of the ERK1/2 signaling cascade, a component of the MAPK pathway. nih.gov More recent mechanistic studies suggest Plerixafor may act as a biased antagonist. It not only blocks G-protein signaling but also appears to promote the recruitment of β-arrestin and induces the constitutive internalization of the CXCR4 receptor, effectively scavenging it from the cell surface. nih.gov

Global gene expression profiling of human CD34+ cells has revealed that cells mobilized with Plerixafor alone exhibit a distinct transcriptional signature compared to those mobilized with Granulocyte-colony stimulating factor (G-CSF) or a combination of both. nih.gov Plerixafor-mobilized cells show preferential expression of gene sets associated with a more primitive "stemness" signature (METAHSC_SIGNATURE). nih.gov In the context of the tumor microenvironment, transcriptional analysis of biopsies from patients with pancreatic and colorectal cancer showed that Plerixafor administration induced a broad intratumoral immune response. This included the increased expression of genes associated with both innate and adaptive immunity, notably those that mediate the cytotoxic functions of CD8+ T cells. nih.gov

Plerixafor was initially investigated as an anti-HIV agent due to its ability to block the CXCR4 receptor. nih.gov CXCR4 functions as a critical co-receptor, alongside the primary CD4 receptor, for the entry of specific strains of HIV-1, known as X4-tropic viruses. researchgate.net By binding to CXCR4, Plerixafor physically obstructs the gp120 envelope protein of the virus from engaging the co-receptor, thereby preventing the fusion of the viral and cellular membranes and inhibiting viral entry into the host T-cell. aacrjournals.org

Its anti-HIV activity is potent and specific to these X4-tropic strains, with studies reporting an IC50 value (the concentration required to inhibit 50% of viral activity) in the range of 1-10 ng/mL. newdrugapprovals.org The mechanism is focused on the inhibition of viral entry; research indicates that Plerixafor has no direct effect on the activity of HIV's reverse transcriptase enzyme, which is responsible for converting the viral RNA into DNA after the virus has entered the cell. nih.gov The activation of the PI3K/Akt/mTOR signaling pathway upon HIV binding to CXCR4 is a required step for viral entry and replication, and Plerixafor's antagonism of the receptor prevents the initiation of this cascade. researchgate.net

In Vivo Animal Model Studies

The efficacy of Plerixafor in mobilizing HSCs has been validated in multiple animal models, including mice, dogs, and non-human primates. aacrjournals.org These preclinical studies established the compound's ability to rapidly induce the egress of HSCs from the bone marrow into the circulation.

A study in a murine model of chronic myeloid leukemia (CML) demonstrated that a single dose of Plerixafor resulted in an approximate three-fold increase in the average white blood cell count over baseline, confirming its mobilizing activity. nih.gov More detailed investigations using a mouse model of β-thalassemia (Hbbth3/45.2+) compared the efficacy of Plerixafor, G-CSF, and a combination of the two. researchgate.net This research found that while all agents could mobilize hematopoietic stem and progenitor cells (HSPCs), the combination of G-CSF and Plerixafor yielded the highest number of cells. researchgate.net Furthermore, these combination-mobilized cells led to faster hematologic reconstitution and higher levels of long-term donor chimerism following transplantation into recipient mice. researchgate.net This superior engraftment was attributed to the mobilization of a more primitive stem cell population, characterized by a higher expression of CD150+/CD48- markers on LSK (Lin-Sca-1+c-Kit+) cells. researchgate.net

Animal ModelMobilization Agent(s)Key FindingOutcome
Thalassemia Mouse (Hbbth3/45.2+) G-CSF + PlerixaforHighest yield of HSPCsThe combination yielded the greatest number of hematopoietic stem and progenitor cells compared to either agent alone. researchgate.net
Thalassemia Mouse (Hbbth3/45.2+) G-CSF + PlerixaforSuperior long-term engraftmentCells mobilized by the combination showed higher levels of donor chimerism in both primary and secondary transplant recipients. researchgate.net
Thalassemia Mouse (Hbbth3/45.2+) G-CSF + PlerixaforMobilization of primitive HSCsThe engraftment benefit was linked to a higher frequency of primitive LSK cells (CD150+/CD48-), indicating a qualitatively better graft. researchgate.net
Sickle Cell Mouse PlerixaforEffective HSC MobilizationPreclinical studies in a sickle cell mouse model supported the efficacy and safety of Plerixafor for mobilization in this disease context. nih.gov

The CXCL12/CXCR4 axis is a key player in tumor progression, promoting angiogenesis, tumor cell proliferation, and the metastasis of cancer cells to distant organs where CXCL12 is highly expressed, such as the lymph nodes, lungs, and liver. aacrjournals.orgnih.gov Preclinical animal models have been instrumental in exploring Plerixafor's potential to disrupt these processes.

In a significant study using two different orthotopic patient-derived xenograft (PDX) models of cervical cancer in mice, the addition of Plerixafor to standard radio-chemotherapy (RTCT) resulted in substantial tumor growth delay. aacrjournals.orgnih.gov More importantly, the combination treatment significantly reduced the incidence of lymph node metastases compared to RTCT alone. aacrjournals.orgnih.gov This effect is thought to be due to the inhibition of trafficking of CXCR4-positive tumor cells to the lymph nodes. aacrjournals.org

Animal ModelCancer TypeTreatmentKey Finding
Orthotopic Xenograft (OCICx13) Cervical CancerRTCT + PlerixaforReduced lymph node metastases compared to RTCT alone (P < 0.001). aacrjournals.orgnih.gov
Orthotopic Xenograft (OCICx20) Cervical CancerRTCT + PlerixaforReduced lymph node metastases compared to RTCT alone (P < 0.001). aacrjournals.orgnih.gov
Murine CML Model Chronic Myeloid LeukemiaDasatinib + PlerixaforDid not reduce overall leukemia burden and promoted CNS infiltration by cancer cells. nih.gov
Mouse Model Pancreatic/Colorectal CancerPlerixaforOvercame CXCL12-mediated immune suppression, allowing T-cell infiltration into tumors. nih.gov

Efficacy in Modulating Tumor Microenvironments and Metastasis Models.

Solid Tumor Models (e.g., Glioma, Pancreatic, Breast, Ovarian Cancer)

Plerixafor, an antagonist of the CXCR4 receptor, has been investigated in various preclinical solid tumor models for its potential to inhibit tumor growth and metastasis. The CXCR4/CXCL12 signaling axis is implicated in tumor progression, angiogenesis, and the interaction of tumor cells with their microenvironment.

Glioma: In preclinical studies involving high-grade glioma (HGG), Plerixafor has demonstrated the ability to inhibit tumor growth. mdpi.comaacrjournals.org In glioblastoma xenograft models, inhibition of CXCR4 with Plerixafor resulted in a 2.7-fold increase in apoptosis and diminished growth of orthotopic tumors. mdpi.comaacrjournals.org Furthermore, in an irradiated HGG model, targeting the SDF-1α/CXCR4 axis with Plerixafor prevented the influx of bone marrow-derived cells and inhibited tumor growth. mdpi.comaacrjournals.org Preclinical evidence also supported the use of Plerixafor in patient-derived tumor xenograft models of glioblastoma, where it was shown to prevent tumor recurrence. nih.gov

Pancreatic Cancer: The CXCL12/CXCR4 axis is also a target in pancreatic ductal adenocarcinoma (PDA). Preclinical demonstrations in a mouse model of PDA showed that depleting the intratumoral source of CXCL12 enhanced T cell infiltration and revealed sensitivity to PD-1 checkpoint blockade. nih.gov This suggests that inhibiting CXCR4 with agents like Plerixafor could overcome immune suppression within the tumor microenvironment. nih.gov

Breast Cancer: In a mouse model of metastatic breast cancer, treatment with Plerixafor was found to reduce tumor fibrosis and increase T-cell infiltration. nih.gov This led to decreased cancer cell resistance to immunotherapy. nih.gov Further studies in mice genetically engineered to lack CXCR4 showed their response to immune checkpoint blockers increased by more than two-fold, highlighting the role of the CXCL12/CXCR4 pathway in immune exclusion in breast cancer. nih.gov

Leukemia Models

The CXCR4/SDF-1 axis is crucial for the localization of leukemia-initiating cells within the protective bone marrow niches. Plerixafor, by antagonizing CXCR4, can mobilize these cells into the peripheral circulation, potentially sensitizing them to cytotoxic therapies.

In a NOD/SCID xenograft model of pre-B ALL, Plerixafor induced a prolonged mobilization of ALL cells into the circulation, lasting up to 6 hours. nih.gov It also increased the proportion of actively cycling ALL cells in the peripheral blood. nih.gov This mobilization strategy enhanced the efficacy of the cell-cycle-specific drug vincristine, leading to reduced disease levels in the blood and spleens of the animals and extending their survival. nih.gov

Resistance Mechanisms to Anti-VEGF Therapies and CXCR4 Inhibition

Resistance to anti-angiogenic therapies, such as those targeting the Vascular Endothelial Growth Factor (VEGF) pathway, is a significant challenge in cancer treatment. Preclinical data suggest that the SDF-1α/CXCR4 axis may mediate this resistance. mdpi.comaacrjournals.org In high-grade glioma models, prolonged inhibition of tumor neovascularization may require combination therapy that targets both the VEGF and CXCR4 pathways. mdpi.comaacrjournals.org The rationale is that after anti-VEGF therapy, tumor vasculature can be reconstituted through the recruitment of bone marrow-derived pro-angiogenic cells, a process known as vasculogenesis, which is dependent on the SDF-1α/CXCR4 axis. nih.gov

In a preclinical irradiated high-grade glioma model, inhibition of the SDF-1α/CXCR4 axis using Plerixafor prevented the influx of these bone marrow-derived cells and consequently inhibited tumor regrowth. mdpi.comaacrjournals.org This provides a strong preclinical basis for combining CXCR4 inhibitors like Plerixafor with anti-VEGF agents to overcome resistance. mdpi.comaacrjournals.org

Investigations into Other Biological Applications in Animal Models

Neuropharmacological Effects (e.g., Opioid-Induced Hyperalgesia)

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain. Preclinical research suggests that the SDF1/CXCR4 signaling pathway is central to the development of long-lasting OIH. nih.gov In a rat model, repeated morphine administration was shown to increase the expression of CXCL12 (SDF-1) by dorsal root ganglion neurons. nih.gov Concurrently, there was an increased functional expression of CXCR4 in sensory neurons. nih.gov

Crucially, the intraperitoneal administration of the specific CXCR4 antagonist, Plerixafor (also known as AMD3100), was found to completely reverse OIH in the rat model. nih.gov This finding indicates that opioid-induced activation of the SDF1/CXCR4 signaling pathway is a key mechanism in the development of this adverse effect. nih.gov Therefore, CXCR4 antagonists represent a potential therapeutic approach to manage the side effects associated with chronic opioid use for pain management. nih.gov

Regenerative Medicine Applications (e.g., Wound Healing, Mesenchymal Stem Cell Mobilization)

Plerixafor's ability to mobilize stem cells from the bone marrow has prompted investigations into its use in regenerative medicine.

Wound Healing: Preclinical studies have explored the potential of modulating the CXCL12/CXCR4 axis to accelerate wound healing. In several controlled preclinical models, accelerated wound healing was observed following topical treatment with lactic acid bacteria genetically modified to produce the chemokine CXCL12. A clinical study in healthy volunteers showed that this treatment resulted in a significantly larger proportion of healed wounds compared to placebo. While this study did not directly use Plerixafor, it highlights the therapeutic potential of manipulating the CXCL12/CXCR4 pathway in wound repair. Conversely, a study in a rodent model of type II diabetes found that while a different intervention (pulsed focused ultrasound to the spleen) accelerated wound closure, a clinical trial of systemic Plerixafor in patients with diabetic ischemic wounds did not show an improvement in healing and was terminated early due to a lower healing rate in the Plerixafor group. nih.govnih.gov This suggests that the context and method of modulating the CXCR4/CXCL12 axis are critical for therapeutic success in wound healing.

Mesenchymal Stem Cell Mobilization: Plerixafor is a potent mobilizer of hematopoietic stem cells (HSCs) by disrupting the interaction between CXCR4 on the stem cells and CXCL12 in the bone marrow. nih.govclinicaltrials.gov This effect has been extensively studied in preclinical animal models. For instance, in mice, Plerixafor, especially when combined with a CXCR2 agonist (MGTA-145), leads to a robust mobilization of HSCs into the peripheral blood. nih.gov This G-CSF-free regimen was shown to be effective in a mouse model of thalassemia, leading to phenotypic correction of the disease after in vivo HSC gene therapy. nih.gov Preclinical data from animal models of diabetes also indicate that Plerixafor is able to mobilize stem and progenitor cells, a process that is otherwise impaired in this condition. clinicaltrials.gov

Splenic Effects and Extramedullary Hematopoiesis in Animal Models

Extramedullary hematopoiesis (EMH) is the formation of blood cells outside of the bone marrow, with the spleen being a primary site. This process can be induced by various hematopoietic stresses. The CXCL12/CXCR4 axis plays a role in the establishment of hematopoietic stem and progenitor cells (HSPCs) in hematopoietic niches, including those in the spleen during EMH.

In a mouse model of thalassemia, which is characterized by abnormal hematopoiesis and splenomegaly due to EMH, treatment involving the mobilization of HSCs with Plerixafor and MGTA-145 followed by in vivo gene therapy resulted in the normalization of spleen size. nih.gov Histological analysis of the spleens of untreated thalassemic mice showed disorganized architecture and the presence of megakaryocytes, indicative of EMH. nih.gov In contrast, the spleens of the treated animals were normal. nih.gov This suggests that by contributing to the correction of the underlying hematopoietic defect, Plerixafor--based mobilization regimens can indirectly resolve the pathological EMH in the spleen.

Teratogenicity Studies in Animal Models

Developmental toxicity studies have been conducted to assess the teratogenic potential of plerixafor in established animal models. In studies involving rats, plerixafor was demonstrated to be teratogenic. Furthermore, teratogenic effects were also noted in a dose-ranging developmental toxicity study conducted in rabbits. These embryo-fetal toxicities are considered to be a direct consequence of plerixafor's pharmacological activity. The mechanism is linked to the vital role of the stromal cell-derived factor-1 (SDF-1)/CXCR4 signaling pathway in normal embryo-fetal development. Standard regulatory guidelines for developmental toxicology testing often require the use of both a rodent (like the rat, Rattus norvegicus) and a non-rodent species (like the rabbit, Oryctolagus cuniculus), which are phylogenetically closer to humans and essential for assessing complex developmental processes.

Pharmacokinetic Profiles in Preclinical Species

The pharmacokinetic properties of plerixafor have been characterized in several preclinical species, including mice, rats, dogs, and non-human primates. nih.gov These non-clinical pharmacology studies have been fundamental in understanding the compound's behavior in vivo. nih.gov The CXCR4 receptor, the target of plerixafor, is highly conserved across different species, which allows for the investigation of plerixafor's pharmacology in multiple animal models with relevant translation. nih.gov For instance, plerixafor has been shown to inhibit CXCL12-mediated calcium flux in CXCR4-expressing lymphocytes from humans, mice, and dogs with similar potency. nih.gov In general, plerixafor exhibits a two-compartment pharmacokinetic profile with first-order absorption and displays linear kinetics across a range of concentrations. nih.gov In vivo studies in rats and dogs have shown that the compound is metabolically stable. nih.gov

Studies in animal models have provided key insights into the absorption, distribution, and elimination of plerixafor.

Absorption : In rats, orally administered plerixafor demonstrated poor absorption, characterized by high inter-animal variability ranging from 1% to 10%.

Distribution : Following intravenous administration in rats, the compound was widely distributed throughout the body, as shown in quantitative whole-body autoradiography (QWBAR) studies. The apparent volume of distribution for plerixafor has been reported as 0.3 L/kg. nih.gov In a canine model, a single subcutaneous injection resulted in a rapid generalized leukocytosis, similar to that observed in humans. nih.gov

Elimination : Plerixafor is primarily eliminated from the body via the urine. nih.gov Studies in rats tracked the excretion of the compound in both urine and feces. The compound is not significantly metabolized by the liver. nih.gov Investigations in rats and dogs revealed that non-parent radiolabelled components found in plasma and urine were copper complexes with plerixafor. nih.gov The terminal elimination half-life in preclinical species has been estimated to be between 1.7 and 5.5 hours, depending on the species. oaepublish.com

Table 1: Summary of Preclinical Pharmacokinetic Findings for Plerixafor

ParameterAnimal Model(s)FindingCitation(s)
Absorption RatPoor oral absorption (1-10%) with high variability.
Distribution Rat, GeneralWide distribution after IV administration. Apparent volume of distribution of 0.3 L/kg. nih.gov
Metabolism Rat, DogMetabolically stable; not metabolized by the liver. Forms Cu2+ complexes. nih.gov
Elimination Rat, GeneralPrimarily via urine. nih.gov
Half-Life Mouse, Rat, Dog, MonkeyTerminal elimination half-life estimated between 1.7 and 5.5 hours. oaepublish.com

The interaction of plerixafor with the blood-brain barrier (BBB) has been investigated in preclinical models, particularly in the context of central nervous system (CNS) conditions. The SDF-1/CXCR4 signaling axis, which plerixafor inhibits, is involved in regulating the integrity of the BBB. nih.govahajournals.org In mouse models of focal ischemia, administration of plerixafor was found to protect BBB integrity and reduce its disruption. nih.govahajournals.org Studies have shown that plerixafor can attenuate ischemia-induced brain edema and the disruption of tight junction proteins like ZO-1, which are critical for BBB function. ahajournals.org Other research suggests that by mobilizing hematopoietic stem cells, plerixafor may enable these cells to cross the BBB and migrate to sites of neuronal damage. oaepublish.com While some systemic effects of plerixafor on the respiratory and cardiovascular systems were hypothesized to be potentially CNS-related, direct studies in models of neurological disease show the compound's primary effect is modulating BBB permeability and protecting its structure during inflammatory insults rather than freely penetrating into the brain parenchyma under normal conditions. nih.govahajournals.org

Advanced Analytical Methodologies for Plerixafor and Its Impurities/related Substances

Chromatographic Techniques for Plerixafor (B1678892) Quantification and Purity Assessment.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone for the analytical assessment of Plerixafor. These techniques offer the high resolution and sensitivity required to separate Plerixafor from closely related substances.

The development of robust HPLC and UPLC methods is a critical step in the quality control of Plerixafor. Several reversed-phase (RP) methods have been successfully developed. sphinxsai.comwjpr.net A common approach involves the use of a C18 stationary phase, which provides effective retention and separation of Plerixafor and its impurities. wjpr.netwisdomlib.orgresearchgate.net

For instance, one validated RP-HPLC method utilizes an Xterra RP 18 column (4.6 x 250mm, 5µm) with an isocratic mobile phase composed of a 50:50 (v/v) mixture of methanol (B129727) and water. sphinxsai.comijpbs.com The flow rate is maintained at 0.8 ml/min, allowing for a retention time for Plerixafor of approximately 5.481 minutes. sphinxsai.comijpbs.com Another method employs a Kromosil C18 column (250x4.6 mm, 5μm) with a gradient elution program. wjpr.netwisdomlib.org This gradient system uses a mobile phase A consisting of a buffer and acetonitrile (B52724) (80:20) and a mobile phase B of buffer and acetonitrile (20:80), with the pH adjusted to 3.0. wjpr.netwisdomlib.org

The development of UPLC methods offers significant advantages in terms of speed and efficiency. A rapid gradient reverse-phase UPLC method has been developed for the simultaneous quantification of Plerixafor and its related substances in injection formulations. tandfonline.com This method allows for a much shorter run time, with the retention time for Plerixafor being just 1.1 minutes, thereby accelerating quality control testing. tandfonline.com The optimization of these methods often involves a systematic approach, considering factors such as the pH of the mobile phase, which can be crucial for achieving optimal separation, particularly for pH-dependent substances like Plerixafor. researchgate.net

The most commonly employed detection method for Plerixafor analysis in conjunction with HPLC and UPLC is Ultraviolet-Visible (UV-Vis) spectroscopy. sphinxsai.comijpbs.com The selection of an appropriate detection wavelength is crucial for achieving the desired sensitivity. researchgate.net For Plerixafor, detection is frequently carried out at 215 nm, as it provides a strong absorbance signal for the analyte. sphinxsai.comwjpr.netwisdomlib.orgijpbs.com Photodiode Array (PDA) detectors are often used, which have the advantage of being able to scan a range of wavelengths simultaneously, aiding in method development and peak purity assessment. researchgate.net In some specialized applications, such as stability testing, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) may be used for its high specificity and sensitivity. nih.gov

A critical performance characteristic of any analytical method for pharmaceuticals is its specificity, which is the ability to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components. ijpbs.com The developed HPLC and UPLC methods for Plerixafor have demonstrated excellent specificity, effectively separating the main Plerixafor peak from its known related substances, such as H-PXFRC01 and H-PXFRC02. wjpr.netwisdomlib.org

The chromatographic conditions, including the choice of column, mobile phase composition, and gradient profile, are optimized to achieve adequate resolution between Plerixafor and all potential impurities. wisdomlib.orgtandfonline.com This ensures that the quantification of Plerixafor is not affected by co-eluting peaks and that impurities can be accurately measured even at low levels. tandfonline.comwisdomlib.org The development of stability-indicating methods is particularly important, as these methods can resolve Plerixafor from its degradation products that may form under various stress conditions. tandfonline.com

Validation of Analytical Methods According to Regulatory Guidelines.

The validation of analytical methods is a mandatory requirement by regulatory agencies worldwide, such as the International Council for Harmonisation (ICH). sphinxsai.comwjpr.net Validation studies provide documented evidence that the analytical procedure is suitable for its intended purpose. researchgate.net For Plerixafor, the developed HPLC and UPLC methods have been rigorously validated for several key parameters. sphinxsai.comtandfonline.com

Linearity, accuracy, and precision are fundamental validation parameters that define the reliability of an analytical method.

Linearity : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Plerixafor, methods have shown excellent linearity over a specified concentration range. For example, one HPLC method demonstrated linearity for Plerixafor in the concentration range of 10-50 µg/ml with a correlation coefficient (r²) of 0.999. sphinxsai.comijpsr.com Another method for related substances showed linearity for Plerixafor from 0.010% to 0.201% of the nominal concentration. wjpr.netwisdomlib.orgwisdomlib.org

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies. For Plerixafor, accuracy has been demonstrated by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). ijpbs.comwisdomlib.org The percentage recovery for Plerixafor is consistently found to be within acceptable limits, often between 99.1% and 106.0%. wjpr.netijpbs.com

Precision : Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Studies on Plerixafor methods have evaluated system precision, method precision, and intermediate (day-to-day) precision. sphinxsai.com The %RSD values obtained are consistently low, typically below 2.0%, indicating that the methods are highly precise. sphinxsai.comijpbs.com For instance, one study reported a %RSD of 0.3 for repeatability, 0.4 for method precision, and 0.24 for day-to-day precision. sphinxsai.com

Table 1: Summary of Linearity, Accuracy, and Precision Data for Plerixafor Analytical Methods

Validation ParameterFindingSource
Linearity Range (Plerixafor)10-50 µg/ml sphinxsai.comijpsr.com
Correlation Coefficient (r²)0.999 sphinxsai.comijpsr.com
Accuracy (% Recovery)99.1% to 106.0% wjpr.netijpbs.com
Precision (% RSD)< 2.0% sphinxsai.comijpbs.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ijpbs.com

Limit of Quantification (LOQ) : The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpbs.com

These limits are crucial for the analysis of impurities, which are typically present at very low concentrations. For Plerixafor, the LOD and LOQ have been determined based on the standard deviation of the response and the slope of the calibration curve or the signal-to-noise ratio. sphinxsai.comwjpr.net In one reported HPLC method, the LOD and LOQ for Plerixafor were found to be 1.03 µg/ml and 3.14 µg/ml, respectively. sphinxsai.comijpbs.com For impurities, the linearity ranges have been established from their respective LOQ levels. tandfonline.com

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Plerixafor

ParameterValueSource
Limit of Detection (LOD)1.03 µg/ml sphinxsai.comijpbs.com
Limit of Quantification (LOQ)3.14 µg/ml sphinxsai.comijpbs.com

Robustness and Ruggedness Studies

Robustness testing for analytical methods of Plerixafor involves intentionally altering chromatographic conditions to assess the method's reliability. wisdomlib.org Studies have demonstrated that a well-developed high-performance liquid chromatography (HPLC) method for Plerixafor and its related substances remains dependable even with slight modifications to key parameters. wisdomlib.orgresearchgate.net

Key parameters that are typically varied during robustness studies include:

The pH of the mobile phase.

The flow rate of the mobile phase.

The stability of the mobile phase over time. wisdomlib.org

Column temperature. researchgate.net

The composition of the mobile phase, such as the percentage of acetonitrile. researchgate.net

The results of these studies generally show that minor adjustments to these factors have a minimal impact on the system's suitability, as indicated by a low percentage relative standard deviation (%RSD). wisdomlib.org For instance, the tailing factors and resolution between Plerixafor and its impurities remain within acceptable limits. researchgate.net Furthermore, the stability of Plerixafor test solutions has been confirmed for up to 24 hours, which is crucial for accurate analysis in a quality control setting. wisdomlib.orgresearchgate.net

Ruggedness, often considered a measure of the method's reproducibility, is assessed by having different analysts, on different instruments, and on different days perform the analysis. chromatographyonline.com The United States Pharmacopeia defines ruggedness as the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments. chromatographyonline.com For Plerixafor's analytical methods, the precision and intermediate precision have been found to be within a 2% variance, confirming the method's ruggedness. researchgate.net

A study utilizing a gradient reverse-phase HPLC method for the estimation of related substances in bulk Plerixafor highlighted the method's robustness. The study intentionally varied the mobile phase pH, flow rate, and observed mobile phase stability, all of which confirmed the method's reliability under changing conditions. wisdomlib.org

Stress Degradation Studies for Stability-Indicating Methods

Forced degradation, or stress testing, is a critical process in pharmaceutical development that exposes a drug substance to conditions more severe than accelerated stability testing. nih.gov This process is essential for developing and validating stability-indicating analytical methods, which are designed to separate the active drug from its degradation products. nih.govarlok.com These studies provide valuable insights into the degradation pathways and the intrinsic stability of the molecule, which helps in the development of stable formulations and appropriate packaging. nih.govrjptonline.org

Assessment of Degradation Pathways under Various Stress Conditions

To establish the stability-indicating nature of an analytical method for Plerixafor, the drug substance is subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. arlok.comnih.gov These conditions typically include:

Acid Hydrolysis: Treatment with an acid, such as 0.5 N HCl, for a specified period (e.g., 24 hours). tandfonline.com

Base Hydrolysis: Exposure to a basic solution. nih.gov

Oxidative Degradation: Treatment with an oxidizing agent, like 3% hydrogen peroxide, for a duration such as 48 hours. tandfonline.com

Thermal Degradation: Subjecting the drug to high temperatures. nih.gov

Photolytic Degradation: Exposure to ultraviolet (UV) light. nih.govresearchgate.net

Humidity: Storing the drug under high humidity conditions. nih.gov

Studies have shown that Plerixafor is susceptible to degradation under certain stress conditions. The most significant degradation is typically observed under oxidative conditions, followed by base hydrolysis. tandfonline.com In one study, oxidation resulted in approximately 5% degradation, while base hydrolysis caused about 0.8% degradation. tandfonline.com The molecule has been found to be particularly stable under photolytic stress. tandfonline.com Even under extreme temperatures, such as freezing at -20°C overnight or heating at 60°C for 18 hours, Plerixafor has demonstrated chemical stability. nih.gov

The ability of the analytical method to separate the main Plerixafor peak from the peaks of the degradation products demonstrates its specificity and stability-indicating power. nih.govtandfonline.com

Identification and Characterization of Degradation Products

Following forced degradation studies, the next crucial step is the identification and characterization of the resulting degradation products. This is often accomplished using advanced analytical techniques like ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). nih.gov

In the case of Plerixafor, significant degradation under oxidative conditions has been noted, leading to the formation of a major unknown impurity. researchgate.net Although specific structures of all Plerixafor degradation products are not detailed in the provided search results, the general approach involves using techniques like UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) to elucidate the structures of these new chemical entities. nih.gov The characterization of these degradation products is vital as their presence can impact the safety, quality, and efficacy of the final pharmaceutical product. nih.gov

Alternative Analytical Techniques (e.g., Gas Chromatography for Residual Solvents)

While HPLC is a primary tool for analyzing Plerixafor and its non-volatile impurities, other analytical techniques are necessary for specific types of impurities, such as residual solvents.

Organic volatile chemicals used or produced during the manufacturing of drug substances are known as residual solvents. shimadzu.com Their presence in the final product must be controlled within acceptable limits due to their potential toxicity. rroij.com Gas chromatography (GC) is the most suitable and widely used technique for the determination of these volatile organic compounds because of their volatility and the high separating power of capillary columns. ptfarm.pl

The United States Pharmacopeia (USP) chapter <467> outlines methods for the identification and quantification of residual solvents. ptfarm.plgcms.cz These methods often employ static headspace GC with a flame ionization detector (FID). ptfarm.pl This technique is advantageous as it is sensitive and avoids potential interference from the non-volatile drug substance. rroij.com

Different GC methods and injection systems can be utilized depending on the specific requirements of the analysis:

Static Headspace Sampling: This is a common technique where the vapor phase above the sample is injected into the GC, which is ideal for analyzing residual solvents. rroij.com

Direct Injection: While less common for residual solvents, this method can be used in some applications. rroij.com

Fast GC Methods: To increase throughput in a drug discovery or quality control environment, fast GC methods have been developed that can significantly reduce analysis time, sometimes to under 8 minutes, without compromising the quality of the separation. shimadzu.comgcms.cz

Advanced Detectors: While FID is common, mass spectrometry (MS) detectors can be coupled with GC (GC-MS) for more definitive identification of unknown volatile impurities. rroij.com

The choice of the GC column is also critical for achieving optimal separation of various solvents. Columns like the Rtx-624 are often used for their ability to resolve a wide range of common pharmaceutical solvents. shimadzu.com

Future Research Trajectories and Chemical Biology Horizons for Plerixafor and Its Derivatives

Exploration of Novel Plerixafor (B1678892) Derivatives and Analogs

The development of new derivatives and analogs of plerixafor is an active area of research, aiming to enhance its therapeutic properties. Scientists are exploring modifications to the parent molecule to improve potency, selectivity, and pharmacokinetic profiles. Several analogs, such as AMD11070, AMD3465, KRH-3955, T-140, and 4F-benzoyl-TN14003, have been identified as potent CXCR4 antagonists, initially investigated for their anti-HIV activity. researchgate.net The potential of these analogs for stem cell mobilization is an area of ongoing investigation. researchgate.net

One notable example is Motixafortide (B606204) (BL-8040), a novel CXCR4 inhibitor that has shown promise in rapidly mobilizing hematopoietic stem and progenitor cells (HSPCs). nih.gov Studies have indicated that motixafortide may lead to more durable engraftment of transplanted cells compared to plerixafor. nih.gov Another area of exploration involves combining plerixafor with other agents. For instance, a Phase II study has investigated the combination of MGTA-145, a CXCR2 agonist, with plerixafor for stem cell mobilization in multiple myeloma patients. youtube.com This combination therapy has shown a manageable toxicity profile and promising results in terms of stem cell yield and engraftment success. youtube.com

Advanced Computational Modeling and Drug Design Approaches

Computational modeling and drug design are playing an increasingly vital role in the development of new plerixafor derivatives. Techniques like molecular docking and accelerated molecular dynamics simulations are being used to understand the binding mechanisms of plerixafor and its analogs to the CXCR4 receptor. nih.gov These computational methods help in predicting the binding affinity and designing novel derivatives with improved properties. nih.gov

For example, Gaussian accelerated molecular dynamics simulations have been employed to elucidate the binding pathway of plerixafor to CXCR4, revealing an intermediate allosteric binding site. nih.gov This level of detail is crucial for structure-based drug design. By creating homology models of the CXCR4 receptor, researchers can computationally screen and design new molecules with potentially enhanced therapeutic effects. nih.gov These in silico approaches accelerate the drug discovery process by identifying promising candidates for further experimental validation. nih.gov

Unveiling New Mechanistic Insights Beyond CXCR4/CXCR7

While the primary mechanism of plerixafor is the antagonism of the CXCR4 receptor, research is beginning to explore its effects beyond this interaction. nih.govpatsnap.com There is evidence suggesting that at high concentrations, plerixafor may act as an allosteric agonist of CXCR7, another receptor for CXCL12. nih.gov However, its selectivity for CXCR4 over CXCR7 is well-established. nih.gov

The CXCL12/CXCR4 axis is implicated in various pathological processes beyond stem cell trafficking, including cancer progression and metastasis. researchgate.net Plerixafor has been shown to mobilize leukemia cells from the protective bone marrow environment, potentially sensitizing them to chemotherapy. nih.gov Studies have explored its use in combination with chemotherapy in acute myeloid leukemia (AML) and have shown that it can enhance the efficacy of therapeutic antibodies in lymphoma models. nih.gov Furthermore, the composition of stem cell products mobilized by plerixafor differs from those mobilized by G-CSF alone, containing a higher percentage of T, B, and NK cells, which could have implications for graft-versus-host disease in allogeneic transplants. nih.gov

Development of Targeted Delivery Systems for Plerixafor

To enhance the therapeutic efficacy and minimize potential off-target effects of plerixafor, researchers are investigating novel targeted delivery systems. One promising approach is the use of tumor cell membrane-coated nanoparticles. researchgate.net This strategy aims to deliver the drug specifically to tumor cells by exploiting the homing properties of cancer cell membranes.

By encapsulating plerixafor within these nanoparticles, it may be possible to achieve higher local concentrations at the tumor site, thereby improving its anti-cancer effects while reducing systemic exposure. This targeted approach holds potential for various cancers where the CXCL12/CXCR4 axis plays a role in tumor growth and metastasis. researchgate.netresearchgate.net

Integration of Plerixafor Research with Systems Biology Approaches

Systems biology offers a holistic framework to understand the complex interactions of plerixafor within a biological system. By integrating data from genomics, proteomics, and metabolomics, researchers can gain a comprehensive view of the downstream effects of CXCR4 inhibition.

This approach can help in identifying novel biomarkers to predict patient response to plerixafor therapy. For instance, algorithms based on pre-apheresis circulating CD34+ cell counts are already being used to optimize the use of plerixafor. researchgate.net A systems biology approach could further refine these predictive models by incorporating a wider range of molecular data. This will ultimately lead to a more personalized and effective use of plerixafor and its derivatives in the clinic.

Q & A

Basic Research Questions

Q. What are the validated protocols for combining Plerixafor Hexa(trifluoroacetate) with granulocyte colony-stimulating factor (G-CSF) in hematopoietic stem cell (HSC) mobilization?

  • Methodological Answer : The standard protocol involves subcutaneous administration of Plerixafor (0.24 mg/kg) after 4–5 days of G-CSF priming (10 μg/kg/day). Apheresis is initiated 4–6 hours post-Plerixafor injection. This regimen increases CD34+ cell yields compared to G-CSF alone, reducing apheresis sessions required for transplantation .

Q. Which analytical techniques are recommended for quantifying Plerixafor Hexa(trifluoroacetate) and its nitroso impurities (e.g., N4-Nitroso Plerixafor) in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using a C18 column and gradient elution (acetonitrile/0.1% trifluoroacetic acid) is validated for quantification. Impurity profiling requires optimized collision energy and selected reaction monitoring (SRM) for nitroso derivatives (e.g., m/z transitions specific to N4,N8-Dinitroso Plerixafor) .

Q. How does the trifluoroacetate counterion influence the stability and solubility of Plerixafor in aqueous formulations?

  • Methodological Answer : Trifluoroacetate enhances aqueous solubility via ion-pair interactions but may contribute to pH-dependent degradation. Stability studies should include accelerated testing (40°C/75% RH) with pH monitoring (4.5–6.5). Lyophilization is recommended for long-term storage to prevent hydrolysis .

Advanced Research Questions

Q. How should researchers statistically address discrepancies in CD34+ cell yields between Plerixafor monotherapy and combination regimens (e.g., G-CSF + Plerixafor)?

  • Methodological Answer : Use nonparametric tests (e.g., Mann-Whitney U test) to compare median CD34+ cell counts, adjusting for covariates like BMI and hematologic malignancy subtype. Sample size calculations should adopt precision-based approaches (e.g., 95% confidence intervals) rather than hypothesis testing, as seen in phase III trials .

Q. What experimental strategies optimize the detection of low-abundance nitroso impurities in Plerixafor Hexa(trifluoroacetate) batches?

  • Methodological Answer : Employ stable isotope-labeled internal standards (e.g., ¹³C-labeled Plerixafor) to improve MS/MS sensitivity. Limit of detection (LOD) can be enhanced using solid-phase extraction (SPE) with mixed-mode sorbents, followed by negative-ion electrospray ionization (ESI) to target nitroso-specific fragment ions .

Q. How can researchers design a phase III trial to evaluate Plerixafor’s efficacy while accounting for real-world variability in patient responses?

  • Methodological Answer : Adopt a post-marketing surveillance framework with a sample size ≥150 patients to detect adverse event (AE) rates ≥2.7%. Include mixed-effects models to analyze inter-center variability and use propensity score matching to control for confounders like prior chemotherapy exposure .

Q. What mechanistic insights support the use of Plerixafor with novel adjuvants (e.g., VLA-4 inhibitors or sphingosine 1-agonists) for enhanced HSC mobilization?

  • Methodological Answer : Preclinical studies show that VLA-4 inhibitors disrupt HSC-stroma adhesion (via VCAM-1 binding), while sphingosine 1-agonists amplify CXCR4 internalization. In vivo models (e.g., murine mobilization assays) should quantify synergistic effects using flow cytometry for CD34+ cells and colony-forming unit (CFU) assays .

Q. How do researchers reconcile conflicting data on Plerixafor’s mobilization efficiency in splenectomized versus non-splenectomized patients?

  • Methodological Answer : Stratify analysis by splenectomy status and use multivariate regression to adjust for confounding factors (e.g., baseline platelet counts). Retrospective studies in thalassemia cohorts demonstrate superior mobilization in splenectomized patients, suggesting spleen size as a critical variable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.